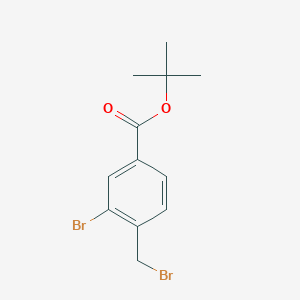
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrazole and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,3-dihydro-1H-isoindole with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce fully hydrogenated isoindole derivatives.
科学的研究の応用
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: A precursor in the synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole.
2,3-dihydro-1H-isoindole: Another precursor used in the synthesis.
2-pyrazol-1-yl-thiazole derivatives: Compounds with similar pyrazole moieties and potential biological activities.
Uniqueness
This compound is unique due to its combination of pyrazole and isoindole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H15N3O/c1-4-15-16(5-1)6-7-17-13-3-2-11-9-14-10-12(11)8-13/h1-5,8,14H,6-7,9-10H2 |
InChIキー |
PRZJFMRRZTYYPZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)C=C(C=C2)OCCN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



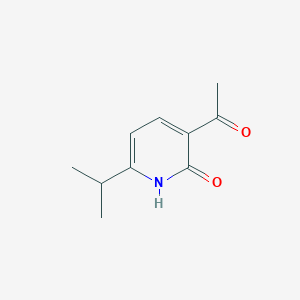

![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
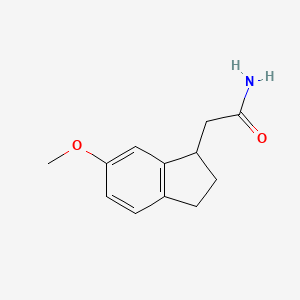
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)

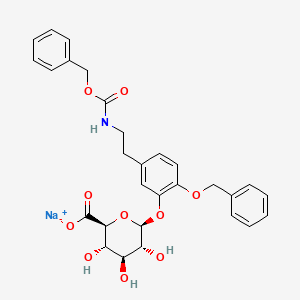
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)
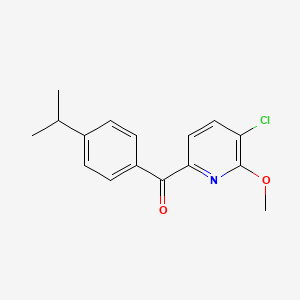


![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)
